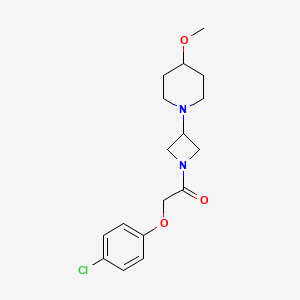

2-(4-Chlorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Descripción

2-(4-Chlorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a synthetic small molecule featuring a 4-chlorophenoxy group at the 2-position of an ethanone scaffold and a nitrogen-rich heterocyclic system at the 1-position.

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O3/c1-22-15-6-8-19(9-7-15)14-10-20(11-14)17(21)12-23-16-4-2-13(18)3-5-16/h2-5,14-15H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXSSTFYLLZYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4-Chlorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Chlorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone can be represented as follows:

- Molecular Formula : C21H24ClN3O3

- Molecular Weight : 393.89 g/mol

- IUPAC Name : 2-(4-chlorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

This compound features a chlorophenoxy group and a methoxypiperidine moiety, which are known to contribute to its biological activity.

Pharmacological Effects

Research indicates that 2-(4-Chlorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that compounds with similar structures can act as serotonin reuptake inhibitors (SRIs), suggesting a potential role in treating depression .

- Anxiolytic Effects : The presence of the piperidine ring is often associated with anxiolytic properties, potentially making this compound useful in anxiety disorders .

The mechanisms underlying the biological activity of this compound may include:

- Serotonin Modulation : Similar compounds have been shown to interact with serotonin receptors, which could explain their antidepressant and anxiolytic effects.

- Norepinephrine Reuptake Inhibition : Some studies suggest that this class of compounds may also inhibit norepinephrine reuptake, contributing to mood enhancement .

Study 1: Antidepressant Efficacy

A study conducted on a series of piperidine derivatives demonstrated that compounds similar to 2-(4-Chlorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone showed significant antidepressant-like effects in animal models. The research indicated a dose-dependent response in reducing depressive behaviors in rodents .

Study 2: Anxiolytic Properties

Another research project assessed the anxiolytic potential of similar compounds in a controlled environment. The findings suggested that these compounds reduced anxiety-like behaviors significantly compared to control groups, indicating a promising avenue for therapeutic development.

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

2-(4-Chlorophenoxy)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-piperazin-1-yl}ethanone ()

- Structural Difference : Replaces the azetidine-4-methoxypiperidine unit with a piperazine-linked triazolopyrimidine group.

- Application: Not explicitly stated, but triazolopyrimidines are common in kinase inhibitors .

2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-piperazin-1-yl}ethanone ()

- Structural Difference : Incorporates a carbazole-methyl-piperazine group.

- Impact : The carbazole system enhances lipophilicity (logP ~4.5 predicted), favoring blood-brain barrier penetration. This modification is relevant for CNS-targeted drugs.

- Synthetic Yield : Comparable to the target compound (~75% in ), though reaction conditions vary .

2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone ()

2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone ()

- Structural Difference : Replaces the azetidine-piperidine system with a dihydrobenzothiophene ring.

- Benzothiophene derivatives are prevalent in antifungal agents .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s lower molecular weight (~350 g/mol) and moderate logP (2.8) suggest favorable pharmacokinetics, balancing solubility and membrane permeability.

- Carbazole and benzothiophene analogs exhibit higher lipophilicity, which may limit aqueous solubility but enhance tissue penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.